2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a chemical compound notable for its fluorescent properties, making it a valuable substance in various scientific fields, particularly in chemistry and biology. The compound is categorized as a xanthene dye and has the molecular formula with a molecular weight of approximately 368.29 g/mol. Its unique structure includes two fluorine atoms at positions 2 and 7, contributing to its fluorescence characteristics. The compound is often used as an intermediate in the synthesis of other chemical entities, including fluorescent probes and dyes .
The synthesis of 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves the condensation of resorcinol with phthalic anhydride in the presence of a catalyst such as zinc chloride or sulfuric acid. This reaction can be conducted under reflux conditions to facilitate the formation of the desired product.
The molecular structure of 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid can be described using various structural representations:
InChI=1S/C20H10F2O5/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26/h1-8,23H,(H,25,26)
This representation indicates the arrangement of atoms and their connectivity within the molecule.
2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is involved in various chemical reactions:
The mechanism of action for 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid primarily revolves around its role as a fluorescent probe:
The molecular weight is approximately 368.29 g/mol, and it has distinct spectral properties that are critical for its applications in fluorescence microscopy and other imaging techniques .
The applications of 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid are diverse:
This compound's unique properties make it significant for advancing scientific research and applications across multiple disciplines.
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0